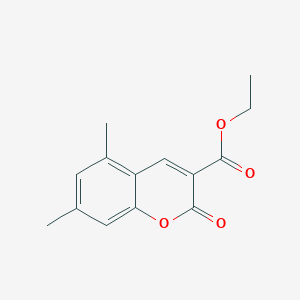

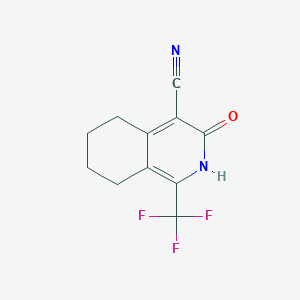

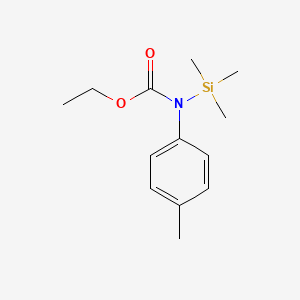

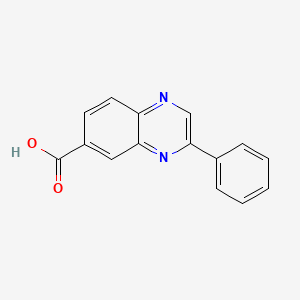

![molecular formula C11H8ClN3O2 B11866987 4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸は、さまざまな科学分野で大きな可能性を秘めたビピリジン誘導体です。この化合物は、配位化学において汎用性の高い骨格であるビピリジンコアを特徴とし、アミノ基、クロロ基、カルボン酸基で官能基化されています。これらの官能基は、そのユニークな化学的特性と反応性に貢献しています。

2. 製法

合成経路と反応条件

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸の合成は、通常、市販の前駆体から始まる複数の段階を伴います。一般的な合成経路には、以下が含まれます。

ニトロ化と還元: ビピリジンコアは最初にニトロ化されてニトロ基が導入され、その後、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元されます。

カルボキシル化: カルボン酸基は、多くの場合、高圧および高温条件下で二酸化炭素を使用するカルボキシル化反応によって導入されます。

工業生産方法

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸の工業生産には、上記合成経路の最適化されたバージョンが使用される場合があり、スケーラビリティ、コスト効率、環境への配慮に重点が置かれています。連続フローリアクターとグリーンケミストリーの原則は、収率を高め、廃棄物を削減するためにしばしば採用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Reduction: The bipyridine core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

化学反応の分析

反応の種類

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: アミノ基は、ニトロソまたはニトロ誘導体を形成するために酸化することができます。

還元: クロロ基は、特定の条件下で水素原子に還元できます。

置換: クロロ基は、アミンやチオールなどの他の求核剤と置換して新しい誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや触媒的水素化などの還元剤が使用されます。

置換: 求核置換反応は、多くの場合、アジ化ナトリウムやチオ尿素などの試薬を伴います。

主要な生成物

これらの反応から生成される主な生成物には、さまざまな置換ビピリジン誘導体が含まれ、これらは特定の用途のためにさらに官能基化することができます。

4. 科学研究への応用

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸は、科学研究において幅広い用途があります。

化学: 配位化学において、ユニークな特性を持つ金属錯体を形成するための配位子として使用されます。

生物学: この化合物は、抗菌および抗がん特性を持つ生物活性分子としての可能性について研究されています。

医学: 特に特定の酵素や受容体を標的にするための薬剤開発における使用について、研究が続けられています。

工業: 触媒やガス貯蔵に用途がある金属有機構造体(MOF)などの高度な材料の合成に使用されます。

科学的研究の応用

4-Amino-5-chloro-[2,4’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.

作用機序

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸の作用機序には、金属イオンや生物学的巨大分子などの分子標的との相互作用が含まれます。ビピリジンコアは金属イオンと配位して安定な錯体を形成し、酵素や受容体の活性を調節することができます。アミノ基とクロロ基は、その結合親和性と特異性に貢献し、カルボン酸基は水素結合と静電相互作用に関与することができます。

類似化合物との比較

類似化合物

2,2'-ビピリジン: 配位化学で広く使用されている配位子ですが、4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸に存在する官能基はありません。

4,4'-ビピリジン: 異なる官能基化を施した別のビピリジン異性体であり、化学的特性と用途が異なります。

4-アミノ-5-クロロ-2,3-ジヒドロベンゾフラン-7-カルボン酸: いくつかの官能基を共有していますが、コア構造が異なり、反応性と用途が異なります。

独自性

4-アミノ-5-クロロ-[2,4'-ビピリジン]-6-カルボン酸は、官能基とビピリジンコアの特定の組み合わせにより、独自の化学的特性と反応性を備えているため、独自性があります。この独自性により、配位化学、薬剤開発、材料科学における特殊な用途に役立ちます。

特性

分子式 |

C11H8ClN3O2 |

|---|---|

分子量 |

249.65 g/mol |

IUPAC名 |

4-amino-3-chloro-6-pyridin-4-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H8ClN3O2/c12-9-7(13)5-8(15-10(9)11(16)17)6-1-3-14-4-2-6/h1-5H,(H2,13,15)(H,16,17) |

InChIキー |

NTJHEUNBMKZKBL-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C2=NC(=C(C(=C2)N)Cl)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

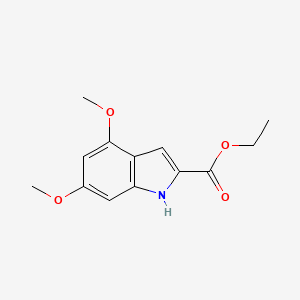

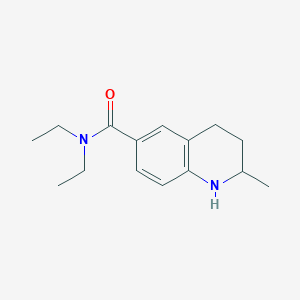

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)